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molecular formula H5NNaO4P B076020 Sodium ammonium phosphate CAS No. 13011-54-6

Sodium ammonium phosphate

Cat. No. B076020
M. Wt: 137.008 g/mol
InChI Key: CUXQLKLUPGTTKL-UHFFFAOYSA-M
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Patent
US05728359

Procedure details

Sodium ammonium phosphate and ammonium chloride are prepared from an ammonium phosphate (e.g., diammonium phosphate) and sodium chloride in water. The crystallization of sodium ammonium phosphate may take place between -10° C. to 40° C. Using the present invention, technical grade sodium ammonium phosphate and ammonium chloride can be produced from fertilizer grade diammonium phosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[NH4+:6].[NH4+].[NH4+].[Cl-:9].[Na+:10]>O>[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[NH4+:6].[Na+:10].[Cl-:9].[NH4+:6].[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[NH4+:6].[NH4+:6] |f:0.1.2.3,4.5,7.8.9,10.11,12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystallization of sodium ammonium phosphate
CUSTOM
Type
CUSTOM
Details
between -10° C. to 40° C

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])O.[NH4+].[Na+]
Name
Type
product
Smiles
[Cl-].[NH4+]
Name
Type
product
Smiles
P(=O)([O-])([O-])O.[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728359

Procedure details

Sodium ammonium phosphate and ammonium chloride are prepared from an ammonium phosphate (e.g., diammonium phosphate) and sodium chloride in water. The crystallization of sodium ammonium phosphate may take place between -10° C. to 40° C. Using the present invention, technical grade sodium ammonium phosphate and ammonium chloride can be produced from fertilizer grade diammonium phosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[NH4+:6].[NH4+].[NH4+].[Cl-:9].[Na+:10]>O>[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[NH4+:6].[Na+:10].[Cl-:9].[NH4+:6].[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[NH4+:6].[NH4+:6] |f:0.1.2.3,4.5,7.8.9,10.11,12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystallization of sodium ammonium phosphate
CUSTOM
Type
CUSTOM
Details
between -10° C. to 40° C

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])O.[NH4+].[Na+]
Name
Type
product
Smiles
[Cl-].[NH4+]
Name
Type
product
Smiles
P(=O)([O-])([O-])O.[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728359

Procedure details

Sodium ammonium phosphate and ammonium chloride are prepared from an ammonium phosphate (e.g., diammonium phosphate) and sodium chloride in water. The crystallization of sodium ammonium phosphate may take place between -10° C. to 40° C. Using the present invention, technical grade sodium ammonium phosphate and ammonium chloride can be produced from fertilizer grade diammonium phosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[NH4+:6].[NH4+].[NH4+].[Cl-:9].[Na+:10]>O>[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[NH4+:6].[Na+:10].[Cl-:9].[NH4+:6].[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[NH4+:6].[NH4+:6] |f:0.1.2.3,4.5,7.8.9,10.11,12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystallization of sodium ammonium phosphate
CUSTOM
Type
CUSTOM
Details
between -10° C. to 40° C

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])O.[NH4+].[Na+]
Name
Type
product
Smiles
[Cl-].[NH4+]
Name
Type
product
Smiles
P(=O)([O-])([O-])O.[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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